

Spectroscopic Profile of Cyanidin 3-Arabinoside: A Technical Guide

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Compound of Interest

Compound Name: Cyanidin arabinoside

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This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for cyanidin 3-arabinoside, a naturally occurring anthocyanin with significant interest in pharmaceutical and nutraceutical research. This document details the characteristic spectroscopic signatures of this compound, outlines the experimental protocols for data acquisition, and presents a logical workflow for its identification and characterization.

Core Spectroscopic Data

The structural elucidation of cyanidin 3-arabinoside relies on the synergistic interpretation of NMR and MS data. The following tables summarize the key quantitative data obtained from these analytical techniques.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ^{13}C NMR Spectroscopic Data of Cyanidin 3-Arabinoside. The ^{13}C NMR spectrum was recorded in deuterated dimethyl sulfoxide (DMSO-d_6) at 100 MHz. Chemical shifts (δ) are reported in parts per million (ppm).

Atom	Chemical Shift (δ) in ppm
2	156.4
3	144.7
4	133.3
5	155.4
6	95.2
7	164.0
8	103.3
9	152.6
10	111.7
1'	119.3
2'	114.7
3'	146.9
4'	169.0
5'	117.5
6'	124.6
1''	103.7
2''	71.8
3''	71.6
4''	66.1
5''	70.3

Note: As of the latest literature review, a complete, unambiguously assigned ^1H NMR dataset (chemical shifts, multiplicities, and coupling constants) for cyanidin 3-arabinoside is not readily available in published literature. Researchers should acquire this data experimentally or use data from closely related cyanidin glycosides with caution for tentative assignments.

Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HRESIMS) provides accurate mass measurement, confirming the elemental composition of cyanidin 3-arabinoside. Tandem mass spectrometry (MS/MS) reveals its characteristic fragmentation pattern.

Table 2: High-Resolution Mass Spectrometry Data for Cyanidin 3-Arabinoside.

Ion	Calculated m/z	Measured m/z
[M] ⁺	419.0978	419.0971

Table 3: ESI-MS/MS Fragmentation Data of Cyanidin 3-Arabinoside. The primary fragmentation involves the cleavage of the glycosidic bond, resulting in the loss of the arabinose sugar moiety.

Precursor Ion (m/z)	Fragment Ion (m/z)	Neutral Loss (Da)	Description
419.0971	287.0550	132.0421	[M - arabinose] ⁺ , Cyanidin aglycone

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the NMR and MS data for anthocyanins such as cyanidin 3-arabinoside.

NMR Spectroscopy

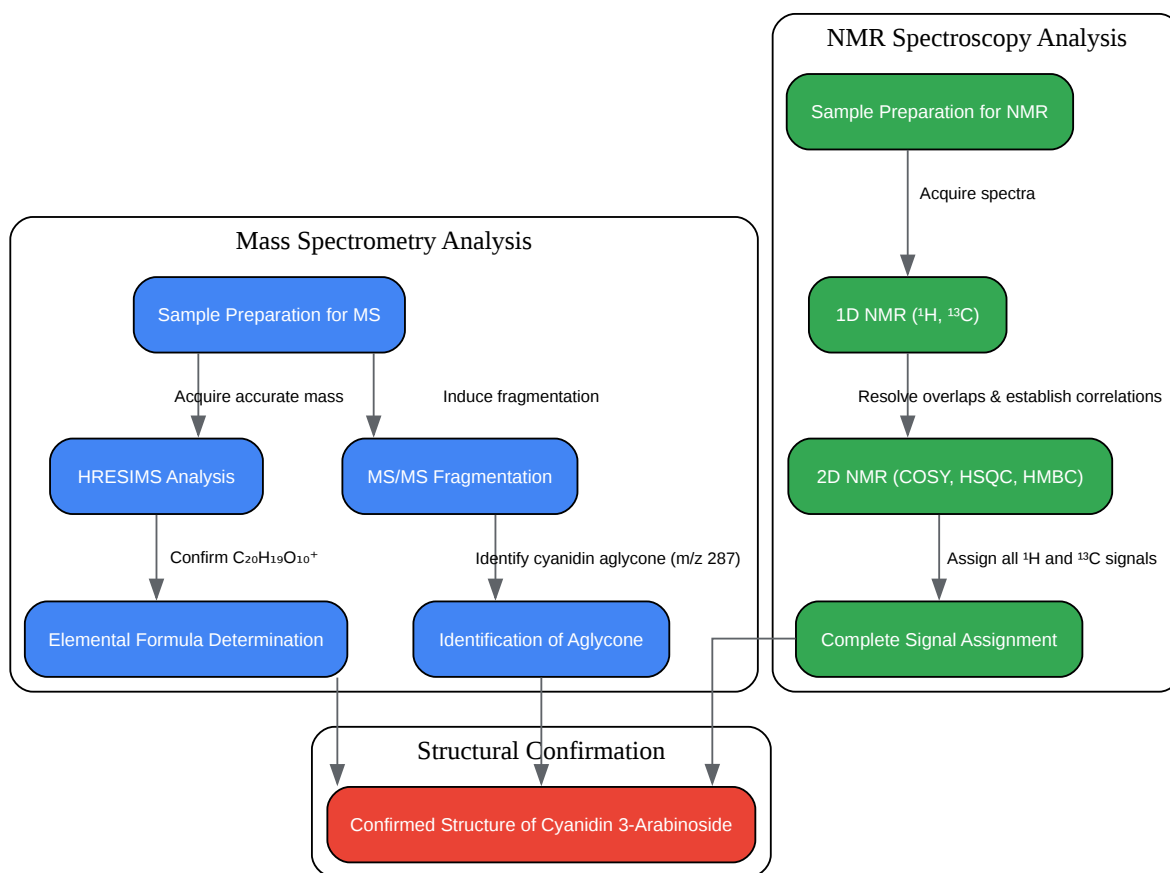
A sample of pure cyanidin 3-arabinoside is dissolved in an appropriate deuterated solvent, typically DMSO-d₆ or methanol-d₄, often with the addition of a small amount of trifluoroacetic acid (TFA-d) to stabilize the flavylium cation. Standard one-dimensional ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential.

Mass Spectrometry

Mass spectrometric analysis is typically performed using an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument. The sample, dissolved in a suitable solvent like methanol or acetonitrile with a small percentage of formic acid, is introduced into the ESI source. A full scan MS spectrum is acquired in positive ion mode to determine the accurate mass of the molecular ion ($[M]^+$). For structural confirmation, a tandem MS (MS/MS) experiment is conducted. The $[M]^+$ ion is isolated and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions.

Spectroscopic Analysis Workflow

The identification and structural confirmation of cyanidin 3-arabinoside follows a logical workflow, integrating both MS and NMR data.

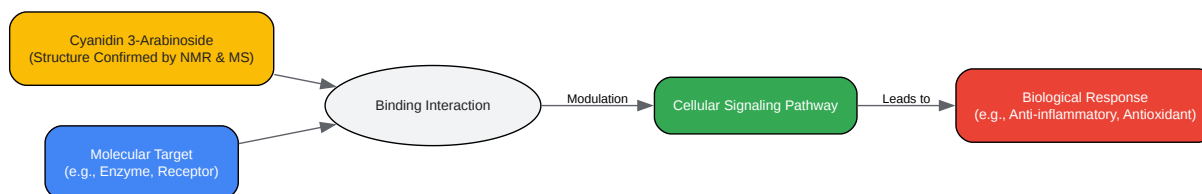


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Caption: Experimental workflow for the spectroscopic identification of cyanidin 3-arabinoside.

Signaling Pathways and Logical Relationships

The structural information derived from spectroscopic data is fundamental for understanding the biological activity of cyanidin 3-arabinoside. For instance, its ability to interact with specific molecular targets in signaling pathways is directly related to its three-dimensional structure.



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Caption: Logical relationship from structure to biological function of cyanidin 3-arabinoxide.

- To cite this document: BenchChem. [Spectroscopic Profile of Cyanidin 3-Arabinoxide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b600289#spectroscopic-data-of-cyanidin-3-arabinoxide-nmr-ms\]](https://www.benchchem.com/product/b600289#spectroscopic-data-of-cyanidin-3-arabinoxide-nmr-ms)

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